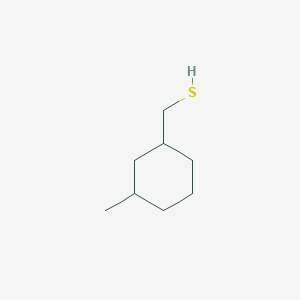![molecular formula C11H12O3 B13311764 [1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol CAS No. 98480-32-1](/img/structure/B13311764.png)
[1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol: is an organic compound with the molecular formula C₁₁H₁₂O₃ It is characterized by a cyclopropyl group attached to a methanol moiety, which is further connected to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of a cyclopropylcarbinol intermediate, which is then reacted with a benzodioxole derivative under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclopropanation and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where functional groups on the benzodioxole ring or the cyclopropyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole carboxylic acids, while reduction can produce cyclopropylmethanol derivatives .
Scientific Research Applications
Chemistry: In chemistry, [1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology and Medicine: It can be used as a precursor for the synthesis of bioactive molecules, which may exhibit pharmacological properties such as antimicrobial or anticancer activities .
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of [1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
[1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]ethanol: Similar in structure but with an ethanol group instead of methanol.
[1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]amine: Contains an amine group instead of methanol.
[1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]acetate: Features an acetate group in place of methanol.
Uniqueness: The uniqueness of [1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
98480-32-1 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
[1-(1,3-benzodioxol-5-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H12O3/c12-6-11(3-4-11)8-1-2-9-10(5-8)14-7-13-9/h1-2,5,12H,3-4,6-7H2 |
InChI Key |
KHNFUXRLTPBMCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


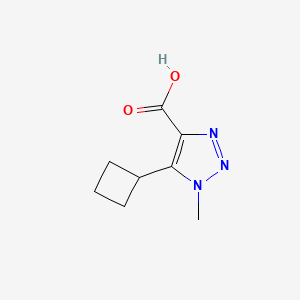
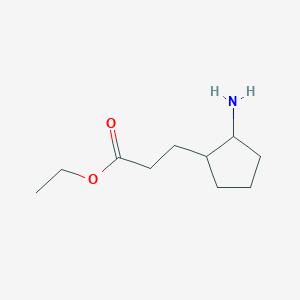
amine](/img/structure/B13311698.png)
![4-[(Thiolan-3-yl)amino]benzamide](/img/structure/B13311718.png)
![3-{[(3-Ethoxypropyl)amino]methyl}phenol](/img/structure/B13311719.png)
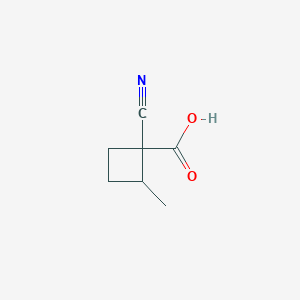


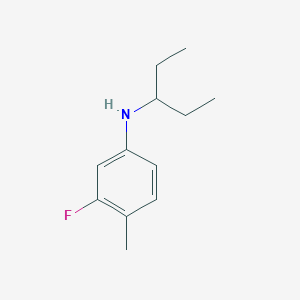
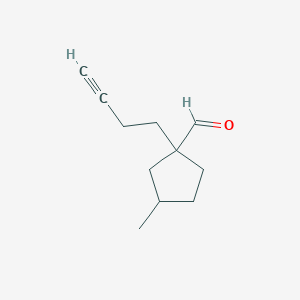
![3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane](/img/structure/B13311758.png)
![2-[(3-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13311759.png)
![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13311762.png)
